N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide
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Overview
Description
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a complex organic compound that features a tetrahydrofuran ring, an indole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide typically involves multi-step organic reactions
Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Tetrahydrofuran-2-carbonyl Group Introduction: This step can be achieved by reacting the indole derivative with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or tetrahydrofuran rings.
Reduction: Reduced forms of the carbonyl or sulfonamide groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The tetrahydrofuran ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methane-1-sulfonamide
- N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)ethane-1-sulfonamide
- N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)butane-1-sulfonamide
Uniqueness
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h5-6,11,15,17H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUDQXZMCUTBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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